molecular formula C12H12BrNO2 B1376338 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile CAS No. 876918-62-6

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Cat. No. B1376338
CAS RN: 876918-62-6
M. Wt: 282.13 g/mol
InChI Key: XMUKPYGCDWSDLY-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, also known as BTPB, is an organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of 86°C. BTPB is a versatile compound that has a wide range of applications in organic synthesis, as well as in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Hetero-Diels-Alder Additions and Transformations

    Zhuo, Wyler, and Schenk (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with bromo-ethoxyethene, yielding bromo-ethoxy-dihydro-pyran-carbonitriles. They investigated the transformation of these compounds into various derivatives, showcasing the potential of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in organic synthesis and heterocyclic chemistry (Zhuo, Wyler, & Schenk, 1995).

  • Synthesis of Novel Heterocyclic Systems

    The work by Kisel et al. (2002) on the synthesis of novel heterocyclic systems containing spiro-linked tetrahydropyran and dihydro-isoquinoline fragments demonstrates the versatility of pyran derivatives in forming complex organic structures. This research highlights the utility of this compound in constructing intricate molecular architectures (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).

  • Catalytic Activities in Synthesis of Pyrans and Chromenes

    Ebrahimipour et al. (2018) synthesized a novel Schiff base Cu(II) complex and investigated its catalytic activities for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The study showcases the role of this compound in facilitating catalytic reactions, contributing to advancements in organic synthesis and catalysis (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

  • Synthesis of Fluorescent Nanoparticles

    Fischer, Baier, and Mecking (2013) utilized bromo and tetrahydro-2H-pyran-2-yloxy derivatives in the synthesis of heterodisubstituted polyfluorenes. These compounds were crucial for producing stable nanoparticles with high fluorescence emission, highlighting the compound's potential in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).

  • Kinetics and Mechanism of Pyrolysis Studies

    The research by Álvarez-Aular et al. (2018) on the kinetics and mechanism of pyrolysis of phenoxy tetrahydro-2H-pyrans in gas-phase offers insights into the thermal behavior and stability of such compounds. This study is significant for understanding the decomposition processes of pyran derivatives in high-temperature environments (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).

properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUKPYGCDWSDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736456
Record name 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876918-62-6
Record name 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-pyran-4-ol (3.3 g, 33.0 mmol) in DMF (60 ml) at 0° C. is added sodium hydride (1.4 g, 33.0 mmol). 5-Bromo-2-fluoro-benzonitrile (5.5 g, 27.5 mmol) in DMF (30 ml) is added dropwise at 0° C. The reaction is stirred at 45° C. for 16 h. The reaction is cooled to room temperature and quenched by pouring the reaction into water (500 ml). The precipitate is filtered and dried under vacuum; yield: 6.8 g 5-bromo-2-(tetrahydro-pyran-4-yloxy)-benzonitrile; HPLC/MS: 2.27 min, [M+H]=283.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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